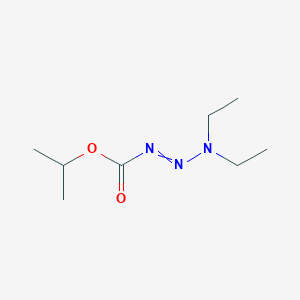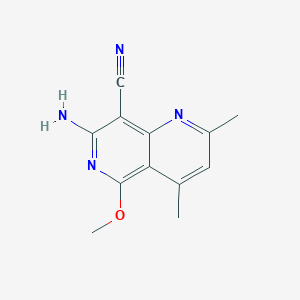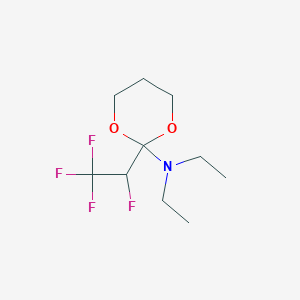
1-Bromotrideca-2,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromotrideca-2,4-diene is an organic compound characterized by the presence of a bromine atom attached to a tridecadiene structure. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromotrideca-2,4-diene can be synthesized through several methods. One common approach involves the bromination of trideca-2,4-diene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bonds of the diene, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and specific reaction conditions, such as temperature and pressure, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromotrideca-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, where electrophiles add to the double bonds. For example, the addition of hydrogen bromide (HBr) can result in the formation of 1,2-dibromotridecane.
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different substituted tridecadienes.
Oxidation and Reduction: The double bonds in the compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions:
Electrophilic Addition: Reagents like HBr or Br2 in solvents such as CCl4 or dichloromethane (CH2Cl2).
Substitution Reactions: Nucleophiles like OH-, NH3, or other amines in polar solvents.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Electrophilic Addition: 1,2-dibromotridecane.
Substitution Reactions: Various substituted tridecadienes depending on the nucleophile used.
Oxidation: Epoxides of tridecadiene.
Reduction: Alkanes derived from tridecadiene.
Wissenschaftliche Forschungsanwendungen
1-Bromotrideca-2,4-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Bromotrideca-2,4-diene in chemical reactions involves the interaction of its double bonds and bromine atom with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophiles like HBr or Br2. The bromine atom can also participate in substitution reactions, where it is replaced by other nucleophiles.
Molecular Targets and Pathways:
Electrophilic Addition: The double bonds are the primary targets, leading to the formation of addition products.
Substitution Reactions: The bromine atom is the target, resulting in the formation of substituted products.
Vergleich Mit ähnlichen Verbindungen
1-Bromotrideca-2,4-diene can be compared with other similar compounds, such as:
1,3-Butadiene: A simpler diene with two double bonds, commonly used in polymer synthesis.
1-Bromo-2-butene: A brominated diene with a shorter carbon chain.
1,4-Hexadiene: A diene with two double bonds separated by a single carbon atom.
Eigenschaften
CAS-Nummer |
89560-05-4 |
|---|---|
Molekularformel |
C13H23Br |
Molekulargewicht |
259.23 g/mol |
IUPAC-Name |
1-bromotrideca-2,4-diene |
InChI |
InChI=1S/C13H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9-12H,2-8,13H2,1H3 |
InChI-Schlüssel |
IIFQGBVWVRHQMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CC=CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane](/img/structure/B14386461.png)
![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)

![2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B14386480.png)

![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
![3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B14386494.png)

![1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole](/img/structure/B14386509.png)

![N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14386527.png)
![1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one](/img/structure/B14386529.png)
![3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386536.png)

